

A Comparative Guide to GPX4 Inhibitors: FIN56 vs. Alternatives

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For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies. Central to this pathway is Glutathione Peroxidase 4 (GPX4), a selenoprotein that functions as a crucial guardian against the lethal accumulation of lipid peroxides. Consequently, inhibiting GPX4 is a focal point of anti-cancer drug discovery. This guide provides an objective comparison of **FIN56**, a notable ferroptosis inducer, with other widely used GPX4 inhibitors, supported by experimental data to inform compound selection in research settings.

Mechanism of Action: A Diverse Landscape

GPX4 inhibitors can be broadly categorized based on their mechanism of action. While some directly target the enzyme, others, like **FIN56**, employ more complex strategies.

• FIN56: Classified as a Type 3 ferroptosis inducer, FIN56 exhibits a unique dual mechanism. It promotes the degradation of the GPX4 protein and separately binds to and activates squalene synthase (SQS).[1][2][3] The activation of SQS, an enzyme in the mevalonate pathway, leads to the depletion of Coenzyme Q10 (CoQ10), an endogenous antioxidant, thereby sensitizing cells to ferroptosis.[1][2] The degradation of GPX4 by FIN56 is a distinct process that requires the activity of acetyl-CoA carboxylase (ACC) and can be mediated by autophagy.

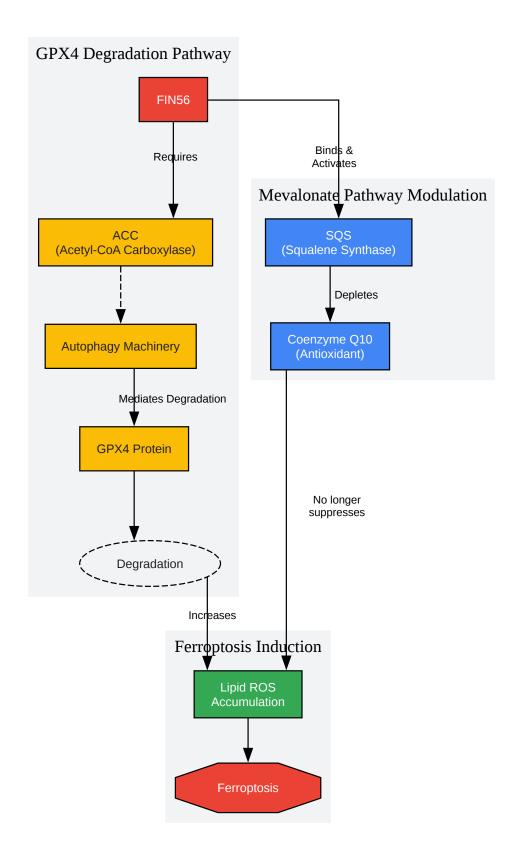


- RSL3 ((1S,3R)-RSL3): This compound is a well-characterized and potent Class II ferroptosis
 inducer. RSL3 is understood to act as a direct, covalent inhibitor of GPX4, binding to the
 selenocysteine residue in the enzyme's active site. However, some recent evidence
 suggests that RSL3 may not directly inhibit purified GPX4 but instead targets Thioredoxin
 Reductase 1 (TXNRD1) in a cellular context, leading to GPX4 inactivation.
- ML162: Similar to RSL3, ML162 is classified as a direct, covalent Class II inhibitor of GPX4.
 It possesses an activated alkyl chloride moiety that is thought to covalently bind to the active site of GPX4. Like RSL3, its direct interaction with GPX4 has been questioned, with studies suggesting it may also act via inhibition of TXNRD1.
- FINO2: This compound is an endoperoxide-containing 1,2-dioxolane that initiates ferroptosis
 through a multipronged mechanism. Unlike FIN56, it does not cause the degradation of
 GPX4 protein. Instead, FINO2 indirectly inhibits GPX4's enzymatic function while also
 directly oxidizing iron, leading to widespread lipid peroxidation.

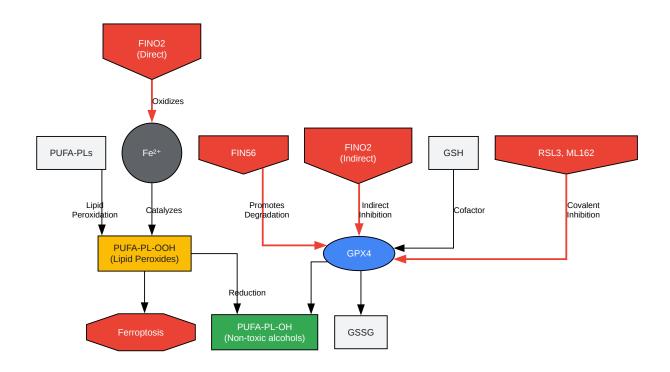
Signaling and Workflow Diagrams

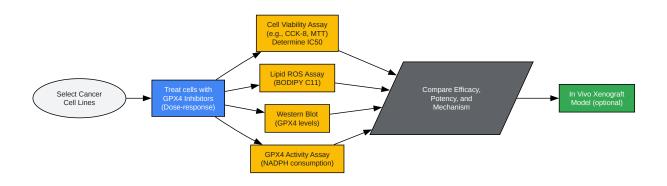
To visualize these complex interactions, the following diagrams illustrate the key pathways and a general experimental workflow.











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